1-Methoxy-3-(nitromethyl)benzene
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methoxy-3-(nitromethyl)benzene can be synthesized through nitration of anisole (methoxybenzene). The nitration process involves treating anisole with a mixture of concentrated nitric acid and sulfuric acid at a controlled temperature, typically not exceeding 50°C . This reaction introduces the nitro group into the benzene ring, resulting in the formation of this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves continuous monitoring and control of temperature, concentration of reagents, and reaction time to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions: 1-Methoxy-3-(nitromethyl)benzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The methoxy group activates the benzene ring towards electrophilic substitution reactions.
Oxidation: The methoxy group can be oxidized to a carboxylic acid group under strong oxidative conditions.
Common Reagents and Conditions:
Nitration: Concentrated nitric acid and sulfuric acid at temperatures below 50°C.
Reduction: Hydrogen gas with a palladium catalyst or tin and hydrochloric acid.
Oxidation: Strong oxidizing agents like potassium permanganate or chromic acid.
Major Products Formed:
Reduction: 3-Methoxyaniline (m-Anisidine) is formed when the nitro group is reduced to an amine group.
Oxidation: 3-Methoxybenzoic acid is formed when the methoxy group is oxidized to a carboxylic acid group.
Scientific Research Applications
1-Methoxy-3-(nitromethyl)benzene has several applications in scientific research:
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of 1-Methoxy-3-(nitromethyl)benzene involves its interaction with various molecular targets and pathways:
Electrophilic Aromatic Substitution: The methoxy group donates electron density to the benzene ring, making it more reactive towards electrophiles.
Oxidation: The methoxy group can be oxidized to form a carboxylic acid group, altering the compound’s reactivity and properties.
Comparison with Similar Compounds
1-Methoxy-3-(nitromethyl)benzene can be compared with other similar compounds, such as:
Properties
IUPAC Name |
1-methoxy-3-(nitromethyl)benzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-12-8-4-2-3-7(5-8)6-9(10)11/h2-5H,6H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPJOGXGWTIGBAC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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